molecular formula C10H9Br2N3O2 B12898823 Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate CAS No. 77112-56-2

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

Cat. No.: B12898823
CAS No.: 77112-56-2
M. Wt: 363.01 g/mol
InChI Key: JDTMKOHIRCAOFA-UHFFFAOYSA-N
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Description

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyrazine ring, which is fused with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyrazines through radical reactions. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The process generally starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazo[1,2-a]pyrazine ring play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

77112-56-2

Molecular Formula

C10H9Br2N3O2

Molecular Weight

363.01 g/mol

IUPAC Name

ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

InChI

InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3

InChI Key

JDTMKOHIRCAOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br

Origin of Product

United States

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